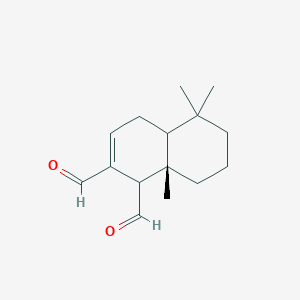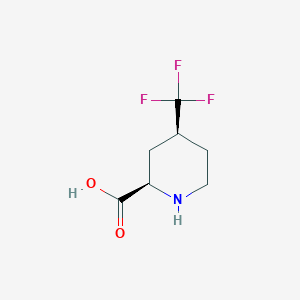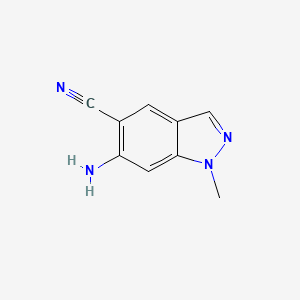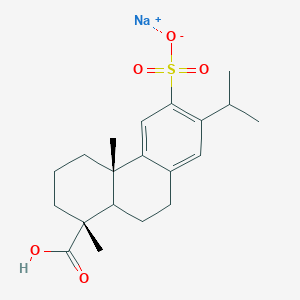![molecular formula C15H15BrN2O4 B14801721 5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide is a chemical compound with the molecular formula C14H15BrN2O3 It is known for its unique structure, which includes a bromine atom, a furohydrazide group, and a dimethylphenoxyacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide typically involves the reaction of 5-bromo-2-furoic acid with 2,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with hydrazine hydrate to yield the final compound.
Industrial Production Methods
While specific industrial production methods for 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-2-furoic acid
- 2,5-dimethylphenoxyacetyl chloride
- Hydrazine hydrate
Uniqueness
5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide is unique due to its combination of a bromine atom, a furohydrazide group, and a dimethylphenoxyacetyl moiety. This unique structure imparts specific reactivity and potential biological activities that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C15H15BrN2O4 |
|---|---|
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
5-bromo-N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C15H15BrN2O4/c1-9-3-4-10(2)12(7-9)21-8-14(19)17-18-15(20)11-5-6-13(16)22-11/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
BFSMYASJUVEHQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(E)-[(3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14801639.png)
![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)

![tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14801670.png)
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

